2-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)butanoic acid
Description
2-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)butanoic acid is a chemical compound known for its intricate structure and versatility in various scientific fields It comprises a phenyl group, a triazolo ring, and a pyrimidinyl ring fused together
Properties
IUPAC Name |
2-(10-oxo-4-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-2-13(17(25)26)22-9-8-14-12(16(22)24)10-19-18-20-15(21-23(14)18)11-6-4-3-5-7-11/h3-10,13H,2H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACNALUYGAMCDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)butanoic acid typically involves multi-step procedures starting with commercially available precursors. A common route includes the condensation of an appropriate pyrimidinylamine with a triazole derivative, followed by cyclization and subsequent introduction of the butanoic acid moiety. Reaction conditions often include refluxing in organic solvents such as ethanol or dimethylformamide and the use of catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors, which allow for better control of reaction parameters and improved yields. Scaling up the synthesis may also involve the use of solid-supported catalysts to facilitate separation and reduce waste.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines, depending on the conditions and reagents used.
Substitution: Substitution reactions typically involve the replacement of a hydrogen atom with various functional groups, such as halogens or nitro groups.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: N-bromosuccinimide (NBS), nitronium tetrafluoroborate (NO2BF4)
Major Products Formed: The major products from these reactions depend on the starting material and reaction conditions. For instance, oxidation may yield phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7-yl ketone, while reduction could produce phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7-yl alcohol.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines exhibit notable antitumor properties. Studies have shown that compounds in this class can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific compound under discussion has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy as an antibacterial agent has been explored in vitro against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve interference with bacterial DNA synthesis or cell wall integrity.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been tested in models of inflammation, showing a reduction in pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in treating inflammatory diseases.
Fungicidal Activity
The compound has been investigated for its fungicidal properties. It acts effectively against various plant pathogens, making it a candidate for developing new agricultural fungicides. Its mode of action typically involves disrupting fungal cell membrane integrity or inhibiting key enzymatic processes within the pathogen.
Plant Growth Regulation
Research has indicated that certain derivatives may influence plant growth positively by acting as growth regulators. This includes enhancing root development and improving stress tolerance in plants subjected to adverse environmental conditions.
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects through the interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thus preventing substrate access. The pathways involved in its mechanism of action often relate to signal transduction or metabolic processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
When compared to similar compounds, such as other pyrimidinyl-triazolo derivatives, 2-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)butanoic acid stands out due to its specific substitution pattern and the resulting chemical and biological properties. Similar compounds might include:
Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine derivatives
2-phenyl-1,2,4-triazolo[1,5-a]pyrimidine analogues
7-oxo-1,2,4-triazolo[1,5-a]pyrimidine derivatives
These compounds share structural similarities but differ in their chemical reactivity and biological activities, highlighting the uniqueness of this compound.
Biological Activity
The compound 2-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)butanoic acid represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the synthesis, biological activity, and underlying mechanisms of action of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound involves several steps, typically starting from known pyrido-triazole derivatives. The initial steps often include reactions involving hydrazine derivatives and various carbonyl compounds to form the triazole core. The final product is obtained through the introduction of a butanoic acid moiety.
Antitumor Activity
Recent studies have evaluated the antitumor efficacy of various derivatives containing the pyrido-triazole framework. In particular, compounds synthesized from similar precursors have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer) using MTT assays. For instance, one study reported that certain derivatives exhibited IC50 values in the micromolar range against these cell lines, indicating potent antitumor activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | NCI-H460 | 20 |
| Compound C | SF-268 | 25 |
The mechanisms by which these compounds exert their biological effects are multifaceted. Preliminary findings suggest that they may induce apoptosis in cancer cells through the activation of caspase pathways and the upregulation of pro-apoptotic proteins . Additionally, some studies indicate that these compounds may inhibit key signaling pathways involved in tumor growth and metastasis.
Anti-inflammatory Activity
Beyond antitumor properties, related triazole derivatives have demonstrated anti-inflammatory effects. For example, imidazo[1,2-b]pyridazine derivatives were identified as potent inhibitors of p38 MAP kinase and TNF-alpha production in THP-1 cells. This suggests that structural modifications in similar compounds could lead to significant anti-inflammatory agents .
Case Studies
Several case studies highlight the biological activity of pyrido-triazole derivatives:
- Case Study on Antitumor Activity : A derivative was tested against MCF-7 and HeLa cell lines, showing an IC50 value significantly lower than traditional chemotherapeutics like doxorubicin. The study concluded that structural modifications enhanced lipophilicity and target interaction .
- Anti-inflammatory Evaluation : Another study evaluated a series of pyridazine derivatives for their anti-inflammatory properties using a carrageenan-induced rat paw edema model. The results showed that certain derivatives had comparable efficacy to established anti-inflammatory drugs like indomethacin .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)butanoic acid, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step pathways, starting with condensation reactions between substituted pyrimidine precursors and triazole derivatives. For example, cyclization of intermediates like 4-chlorobenzaldehyde with triazole components under acidic conditions can form the pyrazolo-pyrido-pyrimidine core . Key intermediates include halogenated pyrimidines and functionalized triazoles, which are characterized via HPLC and NMR to ensure purity before proceeding .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- X-ray crystallography provides definitive structural confirmation, especially for resolving fused-ring systems and substituent orientations (e.g., space group , lattice parameters ) .
- NMR spectroscopy (¹H/¹³C) identifies proton environments, such as aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm) .
- IR spectroscopy detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
Q. What are the recommended protocols for ensuring compound purity during synthesis?
- Methodological Answer : Use thin-layer chromatography (TLC) for real-time monitoring, followed by column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥95% purity. Residual solvents (e.g., DMSO) should comply with ICH guidelines, verified via GC-MS .
Advanced Research Questions
Q. How can researchers resolve discrepancies in binding affinity data observed across different enzyme inhibition assays involving this compound?
- Methodological Answer : Contradictions may arise from variations in assay conditions (pH, ionic strength) or enzyme isoforms. Standardize protocols using a buffer system (e.g., ammonium acetate, pH 6.5) and validate results with orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare structural analogs (e.g., triazolo-pyrimidines with fluorophenyl substitutions) to identify substituent effects on binding .
Q. What strategies are recommended for optimizing the reaction yield of the final cyclization step in the synthesis of this compound?
- Methodological Answer :
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance cyclization kinetics.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to reduce activation energy .
- Temperature control : Gradual heating (60–80°C) prevents side reactions.
- In situ monitoring : Employ Raman spectroscopy to track intermediate conversion .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodological Answer :
- Substituent variation : Synthesize derivatives with halogen (Cl, F), alkyl (methyl, ethyl), or electron-withdrawing groups (NO₂) at the phenyl or pyrimidine positions .
- Biological testing : Assess inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays. Correlate IC₅₀ values with substituent electronic/hydrophobic parameters (Hammett σ, log) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and guide rational design .
Q. What precautions are necessary to mitigate compound degradation during long-term storage or biological assays?
- Methodological Answer :
- Storage : Lyophilize the compound and store at –20°C under argon. Avoid exposure to light (use amber vials) and humidity .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Add stabilizers (e.g., ascorbic acid) for aqueous formulations .
Data Analysis and Interpretation
Q. How should researchers address contradictory cytotoxicity results between in vitro and ex vivo models?
- Methodological Answer : Discrepancies may stem from metabolic differences or off-target effects. Validate using:
- Liver microsome assays to assess metabolic stability.
- Transcriptomics (RNA-seq) to identify unintended pathway modulation.
- 3D cell cultures or patient-derived organoids for improved physiological relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
